Nonyl stearate

Descripción

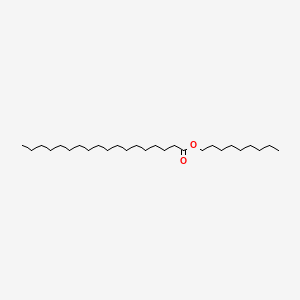

IUPAC Nomenclature and Structural Representation

Nonyl stearate is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as nonyl octadecanoate . This nomenclature reflects its structural composition: the ester formed between stearic acid (octadecanoic acid) and nonyl alcohol (1-nonanol). The molecular formula is $$ \text{C}{27}\text{H}{54}\text{O}_2 $$, with a linear hydrocarbon chain comprising 18 carbons from the stearic acid moiety and 9 carbons from the nonyl alcohol group.

The structural formula is represented as:

$$ \text{CH}3(\text{CH}2){16}\text{COO}(\text{CH}2)8\text{CH}3 $$

This configuration highlights the ester functional group ($$ \text{RCOOR}' $$), where $$ \text{R} $$ corresponds to the stearate alkyl chain and $$ \text{R}' $$ to the nonyl group.

Synonyms and Registry Identifiers

This compound is recognized under multiple synonyms and standardized identifiers, as detailed below:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 28084-19-7 | |

| EC Number | 248-825-7 | |

| UNII Code | 65XAA5C2AL | |

| Common Synonyms | Nonyl octadecanoate, octadecanoic acid nonyl ester |

These identifiers ensure precise communication across regulatory, commercial, and scientific domains.

Historical Context of Ester Chemistry

Evolution of Stearate Derivatives in Industrial Chemistry

The development of stearate esters, including this compound, is rooted in 19th-century advancements in lipid chemistry. French chemist Michel Eugène Chevreul pioneered the isolation and characterization of stearic acid in 1823, identifying it as a saturated fatty acid derived from animal fats. His work laid the foundation for understanding fatty acid reactivity, particularly their esterification potential with alcohols.

By the early 20th century, stearate derivatives gained industrial prominence. Aluminum and zinc stearates emerged as pivotal additives in paints and plastics, leveraging their gelling and lubricating properties. For instance, aluminum stearate was patented in 1922 for its role in stabilizing pigment-oil suspensions, revolutionizing paint formulation.

The mid-20th century saw ester chemistry expand into synthetic lubricants and emulsifiers. This compound, synthesized via acid-catalyzed esterification of stearic acid and nonyl alcohol, became valued for its low polarity and hydrophobic characteristics. Its adoption in cosmetics and textiles underscored the shift toward tailored esters that balance performance with economic viability.

This trajectory reflects broader industrial trends, where stearate esters evolved from natural byproducts to engineered materials addressing specific technical challenges.

Propiedades

Número CAS |

28084-19-7 |

|---|---|

Fórmula molecular |

C27H54O2 |

Peso molecular |

410.7 g/mol |

Nombre IUPAC |

nonyl octadecanoate |

InChI |

InChI=1S/C27H54O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-27(28)29-26-24-22-20-10-8-6-4-2/h3-26H2,1-2H3 |

Clave InChI |

YPVZSWAJJTUWSN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC |

Otros números CAS |

28084-19-7 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Butyl Stearate

- Chemical Structure : Butyl stearate (CAS 123-95-5) is the butyl ester of stearic acid (C4H9OOC17H35), with a molecular weight of 340.58 g/mol .

- Properties : Exhibits low viscosity and high thermal stability, making it suitable as a lubricant in metalworking and textiles .

- Applications: Unlike nonyl stearate, butyl stearate’s shorter alkyl chain reduces its plasticizing efficiency in polymers but enhances its spreadability in cosmetic emulsions.

- Reactivity: Both esters hydrolyze under acidic/alkaline conditions, but butyl stearate’s smaller size accelerates degradation compared to this compound .

Stearyl Stearate

- Chemical Structure : Stearyl stearate (CAS 2778-96-3) combines stearyl alcohol (C18H37OH) and stearic acid, yielding C36H72O2 (MW: 536.97 g/mol ).

- Properties : A wax-like solid with higher melting points (~60–70°C) due to its symmetrical C18 chains.

- Applications: Primarily used in cosmetics as an emollient and thickener, contrasting with this compound’s industrial plasticizer role .

Calcium Stearate and Zinc Stearate

- Chemical Structure : Metallic salts of stearic acid (e.g., Ca(C18H35O2)2 and Zn(C18H35O2)2).

- Properties : Ionic compounds with high thermal stability. Calcium stearate binds HCl in PVC, while zinc stearate stabilizes via nucleophilic substitution .

- Applications: Both act as stabilizers in PVC, unlike this compound, which primarily plasticizes.

Glyceryl Stearate

- Chemical Structure: A monoester of glycerol and stearic acid (C21H42O4).

- Properties : Hydrophilic-lipophilic balance (HLB ~3–4) enables emulsification in creams. Soluble in alcohols but insoluble in water .

- Applications: Used in cosmetics for moisturizing, whereas this compound’s non-polarity limits its use in aqueous systems.

Sodium Stearate

- Chemical Structure : Ionic sodium salt of stearic acid (C18H35O2Na).

- Properties : Water-soluble surfactant with strong emulsifying and cleansing properties .

- Applications: Common in soaps and detergents, diverging from this compound’s non-ionic, water-repellent behavior.

Comparative Data Table

Key Research Findings

- Plasticizer Efficiency: this compound outperforms butyl stearate in PVC due to its longer alkyl chain, reducing migration rates .

- Environmental Impact: this compound’s biodegradability is superior to metallic stearates, which pose risks of metal leaching .

- Synergistic Effects: In PVC formulations, this compound combined with epoxidized soybean oil enhances thermal stability by 20% compared to standalone use .

Métodos De Preparación

Direct Esterification of Stearic Acid with Nonyl Alcohol

The most straightforward and commonly used method for preparing nonyl stearate is the direct esterification of stearic acid with nonyl alcohol. This process typically involves:

- Reactants: Stearic acid and nonyl alcohol in stoichiometric or slight excess amounts.

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts to accelerate the esterification.

- Reaction Conditions: Elevated temperatures (typically 150–220 °C) under reflux with continuous removal of water to drive the equilibrium toward ester formation.

- Process: The reaction mixture is heated until the acid value drops to a desired low level, indicating completion.

This method is widely applied due to its simplicity and relatively low cost. However, it requires careful control to avoid side reactions such as dehydration or polymerization of nonyl alcohol.

Emulsification and Aqueous Phase Reaction Techniques

An innovative approach involves emulsifying stearic acid in an aqueous solution containing metal salts corresponding to the stearate, followed by reaction with alkali to form the stearate salt, which can then be esterified with nonyl alcohol.

-

- Stearic acid is emulsified in an aqueous metal salt solution (e.g., calcium chloride).

- The mixture is heated to 60–180 °C under stirring.

- Sodium hydroxide solution is added to convert stearic acid into metal stearate.

- The reaction is maintained for 0.2 to 5 hours.

- The product is cooled, centrifuged, washed, and dried to obtain granular stearate salts.

-

- Improved dispersion and stability of stearic acid in the aqueous phase.

- Enhanced product uniformity and particle size control.

- Potential for producing stearate salts that can be further reacted with nonyl alcohol to form this compound esters.

| Parameter | Condition/Value |

|---|---|

| Stearic acid amount | 300 g |

| Water volume | 900 mL |

| Metal salt (e.g., CaCl2) | 62 g (dry basis) |

| Sodium hydroxide | 48 g |

| Temperature | 110–125 ± 5 °C |

| Reaction time | 2 hours |

| Particle size of product | 150–880 μm |

| Bulk density | 0.38–0.49 g/cm³ |

| Heating loss | 1.1–1.4% by weight |

This method is primarily used for preparing metal stearate intermediates but can be adapted for ester synthesis by subsequent reaction with nonyl alcohol under appropriate conditions.

Non-Aqueous Synthesis Using Lead Oxide (Analogous Esterification Context)

Although this method is specific to lead stearate, it provides insight into non-aqueous esterification processes that could be adapted for this compound synthesis.

-

- Stearic acid reacts with lead oxide in the presence of a low-temperature catalyst (ethylene bis stearamide) and hydrocarbon compounds (e.g., refined wax).

- Reaction temperature is maintained at 70–80 °C for 1–3 hours.

- The process avoids water and additional acid/alkali, reducing energy consumption and waste.

-

- Demonstrates that esterification or salt formation can be carried out efficiently in non-aqueous media.

- Highlights the use of catalysts and additives to improve reaction rates and product quality.

This approach, while specific to lead stearate, suggests potential for catalyst-assisted, low-temperature synthesis of this compound in non-aqueous systems.

Dispersion and Grinding Techniques for Stearate Preparations

Preparation of stearate dispersions, such as calcium stearate, involves mixing stearate powders with surfactants, dispersants, and other additives, followed by grinding to achieve fine particle size and stable dispersions.

-

- Mix calcium stearate with polyoxyethylene ethers, oleic acid, dispersants, defoamers, pH regulators, and water.

- Stir to dissolve and wet the stearate powder.

- Add additional water and stir to homogenize.

- Microgrind the mixture to produce a stable dispersion.

| Property | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Solid content | 45% | 50% |

| Rotational viscosity | 37 CP at 25 °C | 120 CP at 25 °C |

| Sieve residue (325 mesh) | ≤0.1% | ≤0.1% |

| pH | Not specified | 10.3 |

| Particle size (0.1–10 μm) | Not specified | 56.38 wt% |

Though these examples focus on calcium stearate, similar dispersion techniques can be applied in the preparation of this compound formulations, especially in cosmetic and lubricant applications where particle size and stability are critical.

Precipitation Method for Metal Stearates (Precursor to Esterification)

A common approach to prepare metal stearates, which can be subsequently esterified with nonyl alcohol, is the precipitation method:

-

- Sodium stearate is dissolved in water at elevated temperature (~75 °C).

- Calcium chloride solution is added to precipitate calcium stearate.

- The mixture is stirred and maintained at reaction temperature for a set time.

- The precipitate is filtered, washed, and dried.

Reaction:

$$

2 \text{C}{17}\text{H}{35}\text{COONa} + \text{CaCl}2 \rightarrow (\text{C}{17}\text{H}{35}\text{COO})2\text{Ca} + 2 \text{NaCl}

$$-

- Provides pure metal stearate intermediates.

- These intermediates can be esterified with nonyl alcohol under acidic or catalytic conditions to produce this compound.

This method is well-documented and provides control over purity and particle morphology.

Summary Table of Preparation Methods

| Method | Key Features | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | Stearic acid + nonyl alcohol + acid catalyst | 150–220 °C, reflux, water removal | Simple, cost-effective | Requires high temp, catalyst handling |

| Emulsification in Aqueous Phase | Stearic acid emulsified in metal salt solution | 60–180 °C, 0.2–5 hrs, NaOH addition | Good dispersion, particle control | Multi-step, requires drying |

| Non-Aqueous Synthesis (Lead) | Stearic acid + lead oxide + catalyst + wax | 70–80 °C, 1–3 hrs | Low energy, no waste water | Specific to lead stearate, catalyst |

| Dispersion & Grinding | Stearate powder + surfactants + grinding | Room temp, mechanical stirring | Stable dispersions, controlled viscosity | Not direct synthesis, formulation step |

| Precipitation of Metal Stearates | Sodium stearate + metal chloride precipitation | 30–75 °C, stirring, filtration | High purity intermediates | Requires further esterification |

Q & A

Q. What are the established laboratory protocols for synthesizing Nonyl stearate with high yield and purity?

this compound is typically synthesized via esterification of stearic acid with nonanol, using acid catalysts (e.g., sulfuric acid or zinc stearate) under reflux conditions. Key parameters include:

- Catalyst selection : Zinc stearate (1–3 wt%) improves reaction efficiency and reduces side reactions .

- Temperature control : Maintain 120–150°C to balance reaction rate and avoid thermal degradation .

- Purification : Post-reaction, vacuum distillation or solvent extraction (e.g., hexane) removes unreacted precursors. Purity is confirmed via acid value titration (<1 mg KOH/g) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects residual alcohols or fatty acids .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl absence, confirming esterification completion .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 4.05 ppm, triplet for –COOCH₂–) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) validate molecular structure .

Advanced Research Questions

Q. How can experimental design principles optimize this compound synthesis conditions?

- Design of Experiments (DoE) : Use factorial designs (e.g., 3-level full factorial or I-optimal) to test variables like temperature, catalyst concentration, and molar ratios. For example, I-optimal designs reduce required experiments by 30% while maintaining predictive accuracy .

- Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 92% yield at 135°C, 2.5% catalyst) .

Q. What systematic approaches resolve contradictions in this compound stability studies across different laboratories?

- Controlled Replication : Standardize environmental conditions (humidity, temperature) and storage protocols to isolate degradation factors .

- Multi-Method Validation : Combine accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV and GC-MS to track degradation products (e.g., free fatty acids) .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability and identify outliers in datasets .

Q. How do researchers evaluate this compound’s compatibility in multi-component formulations (e.g., pharmaceuticals or polymers)?

- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects phase transitions or incompatibilities (e.g., melting point shifts >5°C indicate interactions) .

- Accelerated Aging Studies : Monitor viscosity changes (via rheometry) and chemical stability (via FTIR) in formulations under stress conditions .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound research?

- Detailed Documentation : Report catalyst lot numbers, solvent purity grades, and equipment calibration protocols .

- Blind Testing : Use independent researchers to repeat critical experiments, minimizing bias .

- Data Transparency : Share raw datasets (e.g., chromatograms, spectral scans) in supplementary materials .

Q. How should researchers address challenges in quantifying trace degradation products in this compound?

- High-Resolution LC-MS/MS : Achieves detection limits <0.1 ppm for oxidized byproducts (e.g., stearic acid peroxides) .

- Isotopic Labeling : Use deuterated internal standards to improve quantification accuracy in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.